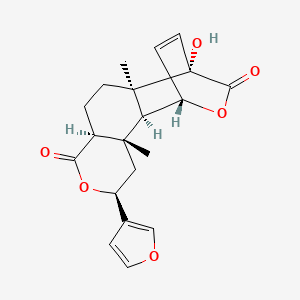
异番石榴碱
描述
(1S,2S,3S,5S,8S,11R,12S)-5-(furan-3-yl)-12-hydroxy-3,11-dimethyl-6,14-dioxatetracyclo[10.2.2.02,11.03,8]hexadec-15-ene-7,13-dione is a naturally occurring diterpenoid lactone compound found in various plants, particularly in the Menispermaceae family. It is known for its diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The molecular formula of (1S,2S,3S,5S,8S,11R,12S)-5-(furan-3-yl)-12-hydroxy-3,11-dimethyl-6,14-dioxatetracyclo[10.2.2.02,11.03,8]hexadec-15-ene-7,13-dione is C20H22O6, and it appears as white needle-like crystals that are soluble in organic solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO) .
科学研究应用
(1S,2S,3S,5S,8S,11R,12S)-5-(furan-3-yl)-12-hydroxy-3,11-dimethyl-6,14-dioxatetracyclo[10.2.2.02,11.03,8]hexadec-15-ene-7,13-dione has a wide range of scientific research applications:
Chemistry: It is used as a precursor for synthesizing other complex diterpenoid compounds.
Biology: (1S,2S,3S,5S,8S,11R,12S)-5-(furan-3-yl)-12-hydroxy-3,11-dimethyl-6,14-dioxatetracyclo[10.2.2.02,11.03,8]hexadec-15-ene-7,13-dione is studied for its role in plant defense mechanisms and its interactions with other biological molecules.
Medicine: It has shown potential in treating various diseases due to its anti-inflammatory, antimicrobial, and anticancer properties.
作用机制
Target of Action
Isocolumbin, a diterpenoid isolated from Jateorhiza palmate Miers (Colombo root) , has been identified to interact with multiple proteins involved in the pathogenesis of diabetes and obesity . The primary targets include adiponectin , cholesteryl ester transfer protein , peroxisome proliferator-activated receptor-γ , pancreatic α-amylase , and α-glucosidase . These targets play crucial roles in metabolic processes, and their modulation can have significant effects on health.
Mode of Action
Isocolumbin interacts with its targets through binding, which can alter the function of these proteins . For instance, isocolumbin has been found to have a high binding affinity with α-amylase and α-glucosidase, enzymes that play a key role in carbohydrate metabolism . By inhibiting these enzymes, isocolumbin could potentially manage postprandial hyperglycemia .
Biochemical Pathways
The interaction of isocolumbin with its targets affects various biochemical pathways. For example, the inhibition of α-amylase and α-glucosidase can disrupt carbohydrate digestion, leading to a decrease in postprandial glucose levels . This can be beneficial in the management of conditions like diabetes.
Result of Action
The molecular and cellular effects of isocolumbin’s action are largely dependent on its interaction with its targets. For instance, by inhibiting α-amylase and α-glucosidase, isocolumbin could potentially reduce postprandial glucose levels, which could be beneficial in managing diabetes .
生化分析
Biochemical Properties
Isocolumbin plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. Notably, Isocolumbin has been shown to interact with peroxisome proliferator-activated receptor-γ (PPAR-γ), a nuclear receptor involved in the regulation of glucose and lipid metabolism . The binding of Isocolumbin to PPAR-γ enhances its activity, leading to improved insulin sensitivity and reduced inflammation. Additionally, Isocolumbin inhibits the activity of pancreatic α-amylase and α-glucosidase, enzymes responsible for carbohydrate digestion, thereby reducing postprandial blood glucose levels .
Cellular Effects
Isocolumbin exerts various effects on different cell types and cellular processes. In adipocytes, Isocolumbin enhances the expression of adiponectin, a hormone that regulates glucose levels and fatty acid breakdown . This leads to improved insulin sensitivity and reduced adiposity. In hepatocytes, Isocolumbin modulates the expression of genes involved in lipid metabolism, thereby reducing hepatic steatosis . Furthermore, Isocolumbin influences cell signaling pathways, such as the AMP-activated protein kinase (AMPK) pathway, which plays a key role in cellular energy homeostasis .
Molecular Mechanism
The molecular mechanism of Isocolumbin involves its interaction with various biomolecules. Isocolumbin binds to PPAR-γ, leading to the activation of this nuclear receptor and subsequent transcription of target genes involved in glucose and lipid metabolism . Additionally, Isocolumbin inhibits the activity of pancreatic α-amylase and α-glucosidase by binding to their active sites, thereby preventing the breakdown of carbohydrates into glucose . This dual mechanism of action contributes to the anti-diabetic effects of Isocolumbin.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Isocolumbin have been observed to change over time. Isocolumbin is relatively stable under standard laboratory conditions, with minimal degradation observed over extended periods . Long-term studies have shown that Isocolumbin maintains its efficacy in reducing blood glucose levels and improving insulin sensitivity in both in vitro and in vivo models
Dosage Effects in Animal Models
The effects of Isocolumbin vary with different dosages in animal models. At low to moderate doses, Isocolumbin has been shown to improve glucose tolerance and reduce adiposity without causing significant adverse effects . At high doses, Isocolumbin may exhibit toxic effects, including hepatotoxicity and nephrotoxicity . Therefore, careful consideration of dosage is essential to maximize the therapeutic benefits of Isocolumbin while minimizing potential risks.
Metabolic Pathways
Isocolumbin is involved in several metabolic pathways, particularly those related to glucose and lipid metabolism. It enhances the activity of PPAR-γ, leading to increased expression of genes involved in fatty acid oxidation and glucose uptake . Additionally, Isocolumbin inhibits the activity of enzymes such as pancreatic α-amylase and α-glucosidase, thereby reducing the breakdown of carbohydrates into glucose . These effects contribute to the overall metabolic benefits of Isocolumbin.
Transport and Distribution
Within cells and tissues, Isocolumbin is transported and distributed through various mechanisms. It is likely to interact with specific transporters and binding proteins that facilitate its uptake and distribution . Once inside the cells, Isocolumbin may accumulate in specific compartments, such as the nucleus and cytoplasm, where it exerts its biochemical effects
Subcellular Localization
Isocolumbin exhibits specific subcellular localization patterns that influence its activity and function. It is known to localize in the nucleus, where it interacts with nuclear receptors such as PPAR-γ to regulate gene expression . Additionally, Isocolumbin may localize in the cytoplasm, where it interacts with enzymes involved in carbohydrate metabolism . The subcellular localization of Isocolumbin is likely influenced by targeting signals and post-translational modifications, which direct it to specific compartments within the cell .
准备方法
Synthetic Routes and Reaction Conditions
(1S,2S,3S,5S,8S,11R,12S)-5-(furan-3-yl)-12-hydroxy-3,11-dimethyl-6,14-dioxatetracyclo[10.2.2.02,11.03,8]hexadec-15-ene-7,13-dione can be synthesized through various chemical reactions involving diterpenoid precursors. One common method involves the extraction of (1S,2S,3S,5S,8S,11R,12S)-5-(furan-3-yl)-12-hydroxy-3,11-dimethyl-6,14-dioxatetracyclo[10.2.2.02,11.03,8]hexadec-15-ene-7,13-dione from plant sources such as Tinospora cordifolia. The extraction process typically includes solvent extraction using methanol or ethanol, followed by purification through chromatographic techniques .
Industrial Production Methods
Industrial production of (1S,2S,3S,5S,8S,11R,12S)-5-(furan-3-yl)-12-hydroxy-3,11-dimethyl-6,14-dioxatetracyclo[10.2.2.02,11.03,8]hexadec-15-ene-7,13-dione involves large-scale extraction from plant materials. The process includes harvesting the plant, drying, and grinding it into a fine powder. The powdered plant material is then subjected to solvent extraction using organic solvents like ethanol or methanol. The crude extract is further purified using techniques such as column chromatography to isolate (1S,2S,3S,5S,8S,11R,12S)-5-(furan-3-yl)-12-hydroxy-3,11-dimethyl-6,14-dioxatetracyclo[10.2.2.02,11.03,8]hexadec-15-ene-7,13-dione in its pure form .
化学反应分析
Types of Reactions
(1S,2S,3S,5S,8S,11R,12S)-5-(furan-3-yl)-12-hydroxy-3,11-dimethyl-6,14-dioxatetracyclo[10.2.2.02,11.03,8]hexadec-15-ene-7,13-dione undergoes various chemical reactions, including:
Oxidation: (1S,2S,3S,5S,8S,11R,12S)-5-(furan-3-yl)-12-hydroxy-3,11-dimethyl-6,14-dioxatetracyclo[10.2.2.02,11.03,8]hexadec-15-ene-7,13-dione can be oxidized to form different oxidized derivatives.
Reduction: Reduction reactions can convert (1S,2S,3S,5S,8S,11R,12S)-5-(furan-3-yl)-12-hydroxy-3,11-dimethyl-6,14-dioxatetracyclo[10.2.2.02,11.03,8]hexadec-15-ene-7,13-dione into reduced forms with different biological activities.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various reagents like halogens, acids, and bases are used under controlled conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds with altered biological activities .
相似化合物的比较
(1S,2S,3S,5S,8S,11R,12S)-5-(furan-3-yl)-12-hydroxy-3,11-dimethyl-6,14-dioxatetracyclo[10.2.2.02,11.03,8]hexadec-15-ene-7,13-dione is structurally similar to other diterpenoid lactones such as columbin, jatrorrhizine, tinoside, and palmatine. (1S,2S,3S,5S,8S,11R,12S)-5-(furan-3-yl)-12-hydroxy-3,11-dimethyl-6,14-dioxatetracyclo[10.2.2.02,11.03,8]hexadec-15-ene-7,13-dione is unique due to its specific biological activities and molecular interactions. While columbin and jatrorrhizine also exhibit antimicrobial properties, (1S,2S,3S,5S,8S,11R,12S)-5-(furan-3-yl)-12-hydroxy-3,11-dimethyl-6,14-dioxatetracyclo[10.2.2.02,11.03,8]hexadec-15-ene-7,13-dione has a broader spectrum of biological activities, including significant anti-inflammatory and anticancer effects .
List of Similar Compounds
- Columbin
- Jatrorrhizine
- Tinoside
- Palmatine
属性
CAS 编号 |
471-54-5 |
|---|---|
分子式 |
C20H22O6 |
分子量 |
358.4 g/mol |
IUPAC 名称 |
(1S,2R,3R,5R,8R,11S,12S)-5-(furan-3-yl)-12-hydroxy-3,11-dimethyl-6,14-dioxatetracyclo[10.2.2.02,11.03,8]hexadec-15-ene-7,13-dione |
InChI |
InChI=1S/C20H22O6/c1-18-9-14(11-5-8-24-10-11)25-16(21)12(18)3-6-19(2)15(18)13-4-7-20(19,23)17(22)26-13/h4-5,7-8,10,12-15,23H,3,6,9H2,1-2H3/t12-,13-,14+,15+,18-,19-,20+/m0/s1 |
InChI 键 |
AALLCALQGXXWNA-VBFYFJBNSA-N |
手性 SMILES |
C[C@]12CC[C@H]3C(=O)O[C@H](C[C@@]3([C@H]1[C@@H]4C=C[C@]2(C(=O)O4)O)C)C5=COC=C5 |
SMILES |
CC12CCC3C(=O)OC(CC3(C1C4C=CC2(C(=O)O4)O)C)C5=COC=C5 |
规范 SMILES |
CC12CCC3C(=O)OC(CC3(C1C4C=CC2(C(=O)O4)O)C)C5=COC=C5 |
熔点 |
190 °C |
物理描述 |
Solid |
同义词 |
4-hydroxy-15,16-epoxycleroda-2,13(16),14-trieno-17,12-18,1-biscarbolactone columbin |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


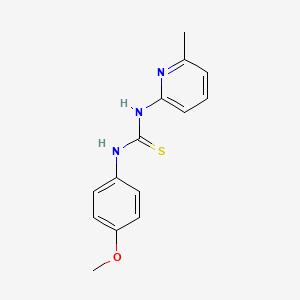
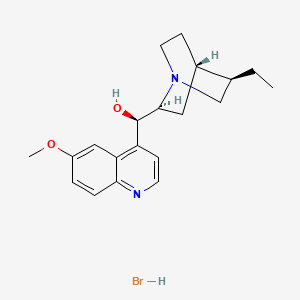
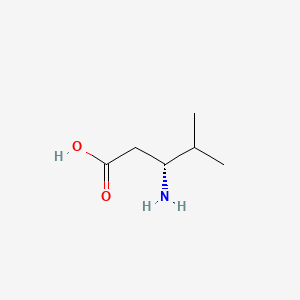
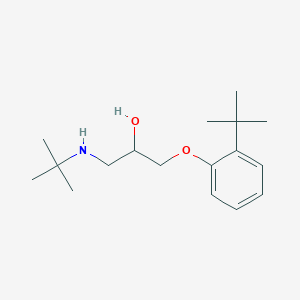
![2-[Oxo-(2-phenylethylamino)methyl]-7-oxabicyclo[2.2.1]heptane-3-carboxylic acid](/img/structure/B1221153.png)
![N-[(5-chloro-8-hydroxy-7-quinolinyl)-(2-furanyl)methyl]acetamide](/img/structure/B1221154.png)
![4-[bis(5-hydroxy-3-methyl-1H-pyrazol-4-yl)methyl]-2-ethoxyphenyl 4-methylbenzenesulfonate](/img/structure/B1221155.png)
![N-[2-(4-fluorophenyl)ethyl]-5-methylthiophene-2-carboxamide](/img/structure/B1221161.png)

![4-[5-(4-methylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-2-pyridinylbutanamide](/img/structure/B1221165.png)
![[5-Phenyl-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-(1-piperidinyl)methanone](/img/structure/B1221168.png)
![N-[4-[6-amino-5-cyano-4-(3-ethoxy-4-oxo-1-cyclohexa-2,5-dienylidene)-1H-pyridin-2-yl]phenyl]acetamide](/img/structure/B1221169.png)


